molecular formula C2H6CuN2 B13828186 copper;2-azanidylethylazanide

copper;2-azanidylethylazanide

Cat. No.: B13828186
M. Wt: 121.63 g/mol
InChI Key: ONFUTDADALZYRE-UHFFFAOYSA-N
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Description

Copper;2-azanidylethylazanide, also known as bis(ethylenediamine)copper(II) ion, is a coordination compound with the molecular formula C₄H₁₆CuN₄. This compound is characterized by the presence of copper ions coordinated with ethylenediamine ligands. It is known for its distinctive blue color and is commonly used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;2-azanidylethylazanide can be synthesized through the reaction of copper(II) salts with ethylenediamine. One common method involves dissolving copper(II) sulfate in water and then adding ethylenediamine to the solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a blue solid. The reaction can be represented as follows:

CuSO4+2C2H8N2[Cu(C2H8N2)2]SO4\text{CuSO}_4 + 2\text{C}_2\text{H}_8\text{N}_2 \rightarrow [\text{Cu}(\text{C}_2\text{H}_8\text{N}_2)_2]\text{SO}_4 CuSO4​+2C2​H8​N2​→[Cu(C2​H8​N2​)2​]SO4​

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper;2-azanidylethylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to copper(I) complexes.

    Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Ligands such as ammonia or other amines.

Major Products Formed

Scientific Research Applications

Copper;2-azanidylethylazanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper;2-azanidylethylazanide involves its ability to coordinate with various biological molecules. In medicinal applications, it can bind to DNA and induce oxidative stress, leading to cell death. The compound’s interaction with enzymes and proteins can also disrupt cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: Another copper(II) complex with different ligands.

    Copper(II) chloride: A simpler copper(II) salt with chloride ligands.

    Copper(II) sulfate: A widely used copper(II) salt in various applications.

Uniqueness

Copper;2-azanidylethylazanide is unique due to its specific coordination with ethylenediamine ligands, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its potential biological activity make it a valuable compound in research and industry .

Properties

Molecular Formula

C2H6CuN2

Molecular Weight

121.63 g/mol

IUPAC Name

copper;2-azanidylethylazanide

InChI

InChI=1S/C2H6N2.Cu/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2

InChI Key

ONFUTDADALZYRE-UHFFFAOYSA-N

Canonical SMILES

C(C[NH-])[NH-].[Cu+2]

Origin of Product

United States

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